(7-Methoxyquinolin-8-yl)methanamine
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Overview
Description
(7-Methoxyquinolin-8-yl)methanamine: is a chemical compound with the molecular formula C11H12N2O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a quinoline core substituted with a methoxy group at the 7-position and a methanamine group at the 8-position.
Mechanism of Action
Target of Action
Similar compounds such as methenamine have been found to act as urinary tract antiseptics and antibacterial drugs .
Mode of Action
Methenamine, a compound with a similar structure, is known to exert its antibacterial properties in an acidic environment (ph<6), where it is hydrolyzed to formaldehyde, which is highly bactericidal .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Action Environment
It is known that factors such as ph can influence the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methoxyquinolin-8-yl)methanamine typically involves the functionalization of a quinoline precursor. . The reaction conditions often involve the use of methanol as a solvent and a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: (7-Methoxyquinolin-8-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Chemistry: (7-Methoxyquinolin-8-yl)methanamine is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of ligands for coordination chemistry and catalysts for organic reactions .
Biology: In biological research, the compound is studied for its potential as an antimicrobial and antimalarial agent. Quinoline derivatives are known to exhibit activity against a range of pathogens, including bacteria, fungi, and parasites .
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is investigated for its potential to treat infectious diseases and as a scaffold for designing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are employed in the production of materials with specific optical and electronic properties .
Comparison with Similar Compounds
- 6-Methoxyquinolin-8-amine
- 8-Hydroxyquinoline
- 7-Chloroquinoline
Comparison: (7-Methoxyquinolin-8-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 6-Methoxyquinolin-8-amine, it has a different position of the methoxy group, affecting its reactivity and interactions. 8-Hydroxyquinoline lacks the methanamine group, resulting in different pharmacological activities. 7-Chloroquinoline, with a chloro substituent, exhibits different electronic properties and reactivity .
Properties
IUPAC Name |
(7-methoxyquinolin-8-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-10-5-4-8-3-2-6-13-11(8)9(10)7-12/h2-6H,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVZTMCXRNSDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060049-36-5 |
Source
|
Record name | (7-methoxyquinolin-8-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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